
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine
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Overview
Description
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the second position of the pyridine ring and a methylmethanamine group attached to the fourth position
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with N-methylmethanamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxypyridine and N-methylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Scientific Research Applications
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
2-Methoxypyridine: Lacks the N-methylmethanamine group, making it less versatile in terms of functionalization.
4-Methylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
N-Methylpyridin-4-amine: Similar structure but lacks the methoxy group, leading to different properties and applications.
The uniqueness of this compound lies in its combination of the methoxy and N-methylmethanamine groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group at the 2-position and an N-methylmethanamine group. Its molecular formula is C10H14N2O. The methoxy substitution pattern is believed to influence its binding properties at various receptors, particularly in the central nervous system.
Neurotransmitter Receptor Interaction
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter receptors . It has been shown to modulate the activity of glutamate receptors, including:
- AMPA receptors
- Kainate receptors
These receptors are crucial for synaptic transmission and plasticity, making this compound a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia .
Binding Affinity Studies
Studies have employed various techniques to evaluate the binding affinity of this compound towards neurotransmitter receptors. Preliminary data suggest a high affinity for AMPA receptors, which could correlate with neuroprotective effects .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their reported biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Methoxypyridin-3-YL)-N-methylmethanamine | Similar pyridine structure | Potential AMPA receptor modulation |
2-(Methoxyphenyl)-N-methylmethanamine | Different aromatic substitution | Neurotransmitter receptor interaction |
N,N-Dimethyl-3-pyridinemethanamine | Dimethylated amine | Antidepressant properties |
1-(Pyridin-2-yl)methanamine | Basic pyridine structure | Anticancer activities |
This comparison highlights the unique position of this compound in terms of its specific methoxy substitution pattern, which may confer distinct interactions at neurotransmitter receptors .
Study on Neurological Disorders
A study published in Journal of Medicinal Chemistry investigated the effects of compounds similar to this compound on cognitive function in animal models. The results indicated that these compounds could enhance synaptic plasticity and improve memory retention, suggesting their potential use in treating cognitive impairments associated with neurodegenerative diseases .
Antipsychotic Activity
Another research effort focused on the antipsychotic properties of related compounds. The findings demonstrated that certain derivatives exhibited significant antipsychotic-like effects in behavioral models, indicating that modifications to the core structure could enhance therapeutic efficacy against schizophrenia .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-3-4-10-8(5-7)11-2/h3-5,9H,6H2,1-2H3 |
InChI Key |
BMFZKBUDQUCZNE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)OC |
Origin of Product |
United States |
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